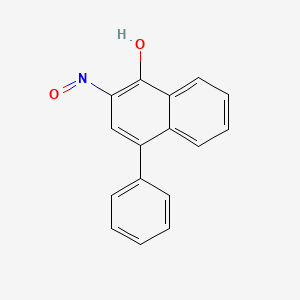
2-Nitroso-4-phenylnaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitroso-4-phenylnaphthalen-1-ol is an organic compound with the molecular formula C16H11NO2. It is a member of the nitrosoaromatic family, characterized by the presence of a nitroso group (-NO) attached to an aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroso-4-phenylnaphthalen-1-ol typically involves the nitrosation of 4-phenylnaphthalen-1-ol. This can be achieved through the reaction of 4-phenylnaphthalen-1-ol with nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr) in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods: Industrial production of nitrosoaromatic compounds, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitroso-4-phenylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Nitroso-4-phenylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Nitroso-4-phenylnaphthalen-1-ol involves its interaction with cellular components such as proteins and nucleic acids. The nitroso group can form covalent bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Nitroso-1-naphthol
- 4-Nitroso-1-naphthol
- 2-Nitroso-3-phenylnaphthalen-1-ol
Comparison: 2-Nitroso-4-phenylnaphthalen-1-ol is unique due to the presence of both a nitroso group and a phenyl group on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other nitrosoaromatic compounds. For instance, the phenyl group can enhance the compound’s ability to interact with hydrophobic sites on proteins, potentially increasing its efficacy as a biochemical probe .
Propriétés
Numéro CAS |
6624-22-2 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
2-nitroso-4-phenylnaphthalen-1-ol |
InChI |
InChI=1S/C16H11NO2/c18-16-13-9-5-4-8-12(13)14(10-15(16)17-19)11-6-2-1-3-7-11/h1-10,18H |
Clé InChI |
QZFBEANELUTUEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C3=CC=CC=C32)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


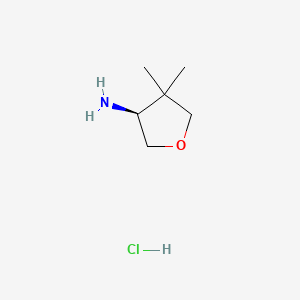
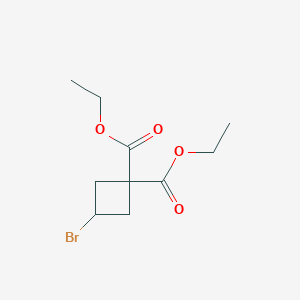
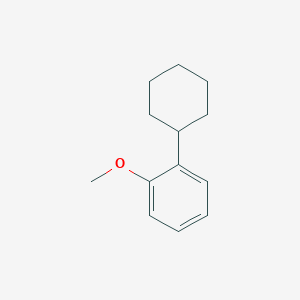
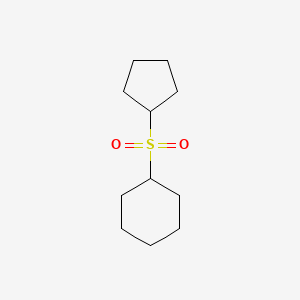
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
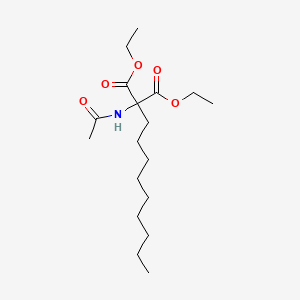
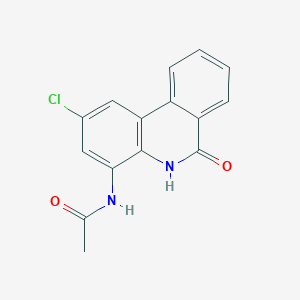
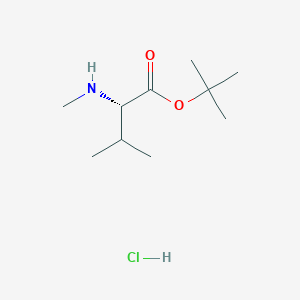
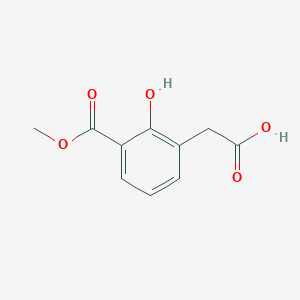
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
![tert-butyl (1R,2R,5S)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14010019.png)
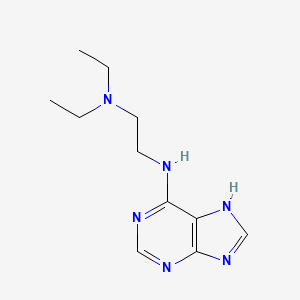
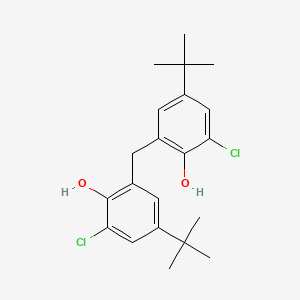
![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)
